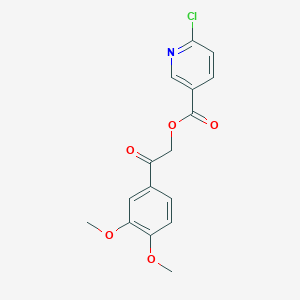

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate

Overview

Description

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. Adenosine receptors are widely distributed in various tissues and organs and play an important role in physiological and pathological processes. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.

Mechanism of Action

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate exerts its pharmacological effects by selectively binding to and blocking the adenosine A1 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues and organs. The A1 receptor is involved in the modulation of various physiological processes, such as cardiovascular function, neurotransmitter release, and inflammation. 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate selectively inhibits the A1 receptor-mediated effects of adenosine, which can lead to the modulation of these processes.

Biochemical and Physiological Effects

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate has been shown to exert various biochemical and physiological effects in different tissues and organs. In the cardiovascular system, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate has been shown to block the cardioprotective effects of adenosine, such as the reduction of myocardial ischemia-reperfusion injury and the inhibition of platelet aggregation. In the central nervous system, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate has been shown to modulate the release of various neurotransmitters, such as dopamine, acetylcholine, and glutamate, and to affect cognitive and behavioral functions. In the immune system, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate has been shown to modulate the release of various cytokines and chemokines, and to affect the inflammatory response.

Advantages and Limitations for Lab Experiments

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate has several advantages as a research tool, such as its high potency and selectivity for the adenosine A1 receptor, its well-established pharmacological profile, and its availability from commercial sources. However, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate also has some limitations, such as its potential off-target effects on other adenosine receptor subtypes, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations. Careful experimental design and proper controls are necessary to minimize these limitations and to ensure the validity and reproducibility of the results.

Future Directions

There are several future directions for research on 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate and adenosine A1 receptors. One direction is to investigate the role of adenosine A1 receptors in various diseases and to explore the therapeutic potential of A1 receptor antagonists, such as 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate, in these diseases. Another direction is to develop more selective and potent A1 receptor antagonists with improved pharmacokinetic and toxicological profiles, which can facilitate the translation of these agents into clinical use. Furthermore, the development of novel imaging probes and biomarkers for adenosine A1 receptors can provide valuable tools for non-invasive diagnosis and monitoring of various diseases.

Synthesis Methods

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate can be synthesized through a multi-step process involving the reaction of 6-chloropyridine-3-carboxylic acid with 3,4-dimethoxyphenylacetonitrile, followed by the reduction of the resulting imine intermediate with sodium borohydride and the esterification of the resulting carboxylic acid with ethyl chloroformate. The final product can be obtained through purification and characterization by various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate has been widely used as a research tool to investigate the physiological and pathological roles of adenosine A1 receptors in various tissues and organs. It has been shown to selectively block the A1 receptor-mediated effects of adenosine, such as vasodilation, inhibition of neurotransmitter release, and cardioprotection. 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate has also been used to study the pharmacology and signaling pathways of adenosine receptors, as well as the interactions between adenosine and other neurotransmitters and hormones.

properties

IUPAC Name |

[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO5/c1-21-13-5-3-10(7-14(13)22-2)12(19)9-23-16(20)11-4-6-15(17)18-8-11/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKLXQJKUKCKED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CN=C(C=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901324248 | |

| Record name | [2-(3,4-dimethoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57267653 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate | |

CAS RN |

878612-06-7 | |

| Record name | [2-(3,4-dimethoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2859267.png)

![N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2859271.png)

![(E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime](/img/structure/B2859273.png)

![5-[(E)-2-anilinoethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B2859274.png)

![1-[2-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2859277.png)

![3-(3-(4-(4-fluorophenyl)piperazine-1-carbonyl)phenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2859284.png)

![2-[(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetic acid](/img/structure/B2859285.png)

![1-{[6-(4-chlorophenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl]carbonyl}-N-cyclopentyl-4-piperidinecarboxamide](/img/structure/B2859288.png)